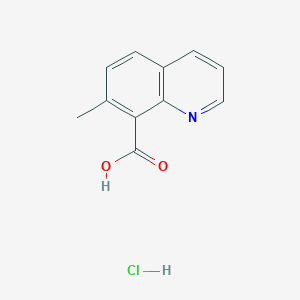

7-Methylquinoline-8-carboxylic acid hydrochloride

Description

Propriétés

IUPAC Name |

7-methylquinoline-8-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2.ClH/c1-7-4-5-8-3-2-6-12-10(8)9(7)11(13)14;/h2-6H,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBJVKYGOGSJNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC=N2)C=C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 7-Methylquinoline-8-carboxylic acid hydrochloride typically involves several steps. One common method includes the alkylation of 8-hydroxyquinoline with 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide in dichloromethane . This reaction yields a mono-halogenated intermediate, which is then further processed to obtain the desired compound. Industrial production methods often utilize similar synthetic routes but may employ different catalysts or reaction conditions to optimize yield and efficiency .

Analyse Des Réactions Chimiques

7-Methylquinoline-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-8-carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of 7-methylquinoline derivatives.

Applications De Recherche Scientifique

7-Methylquinoline-8-carboxylic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 7-Methylquinoline-8-carboxylic acid hydrochloride involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of enzymes involved in DNA replication and repair, leading to the disruption of cellular processes in microorganisms and cancer cells . Additionally, its ability to chelate metal ions makes it useful in targeting metalloproteins and enzymes .

Comparaison Avec Des Composés Similaires

Structural Comparison with Analogous Quinoline Derivatives

The structural features of 7-methylquinoline-8-carboxylic acid hydrochloride and related compounds are compared in Table 1.

Table 1. Structural Comparison of Quinoline Derivatives

Key Observations :

- Functional Groups: The carboxylic acid at C8 distinguishes it from ester derivatives (e.g., Ethyl 3,7-dichloro-quinoline-8-carboxylate), which exhibit lower polarity and different solubility profiles .

Crystallographic and Molecular Packing Characteristics

Crystallographic studies of related compounds reveal stabilization mechanisms:

- Quinclorac (3,7-Dichloroquinoline-8-carboxylic acid): The crystal structure is stabilized by π-π stacking (interplanar distance: 3.31 Å) between quinoline rings and O–H⋯N hydrogen bonds .

- Ethyl 3,7-dichloro-quinoline-8-carboxylate: Exhibits aromatic π-π stacking (centroid distances: 3.716 Å and 3.642 Å) and weak C–H⋯N hydrogen bonds .

While crystallographic data for this compound is unavailable in the provided evidence, its hydrochloride salt likely influences packing via ionic interactions and hydrogen bonding with the carboxylic acid group.

Stability and Physicochemical Properties

- Hydrochloride Salts: Generally, hydrochloride salts improve stability and solubility compared to free bases. For example, Nicardipine Hydrochloride demonstrates notable acid stability , a property likely shared by the target compound.

- Chlorine vs.

Research and Commercial Context

- Applications: Quinclorac is utilized as a herbicide due to its structural robustness and intermolecular interactions , whereas this compound’s commercial availability suggests roles in drug development or organic synthesis .

- Commercial Availability : The target compound is supplied globally , while analogs like Quinclorac may have more specialized agricultural suppliers.

Activité Biologique

7-Methylquinoline-8-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological applications, and relevant research findings.

Overview of Quinoline Derivatives

Quinoline derivatives, including this compound, are known for their wide range of biological activities. They exhibit antimicrobial, anticancer, antifungal, and antimalarial properties, making them valuable in pharmaceutical research and development. The biological activity of these compounds is often attributed to their ability to interact with various enzymes and receptors in the body.

Target Interactions

The mechanism of action for this compound involves several key interactions:

- Enzyme Inhibition : Quinoline derivatives can inhibit enzymes involved in critical biochemical pathways, such as those related to cell proliferation and apoptosis.

- Receptor Modulation : These compounds may modulate receptor activity, influencing cellular signaling pathways that are crucial for maintaining homeostasis.

Mode of Action

The interactions typically occur through non-covalent bonding mechanisms, including:

- Hydrogen Bonding

- Van der Waals Forces

- π-π Stacking .

These interactions facilitate the compound's ability to exert its biological effects across various cellular environments.

Pharmacological Applications

This compound has been studied for its potential applications in several areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial activity against a range of pathogens. For example, it has shown efficacy against:

- Staphylococcus aureus

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

In vitro studies have reported inhibition zones comparable to standard antimicrobial agents .

Anticancer Properties

The compound has also demonstrated promising anticancer activity. Studies have highlighted its potential to induce apoptosis in cancer cell lines, suggesting mechanisms involving oxidative stress and disruption of mitochondrial function .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial properties of this compound against various Gram-positive and Gram-negative bacteria. The results indicated an MIC (Minimum Inhibitory Concentration) value significantly lower than that of standard antibiotics for certain strains, showcasing its potential as a lead compound for developing new antibacterial agents .

| Bacterial Strain | MIC (mg/mL) | Standard Drug MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.0625 | 0.125 |

| Klebsiella pneumoniae | 0.125 | 0.0625 |

| Pseudomonas aeruginosa | 0.250 | 0.500 |

Study 2: Anticancer Activity

In another investigation focused on cancer therapy, the compound was tested on HeLa cells and demonstrated a dose-dependent reduction in cell viability. The study concluded that this compound could serve as a scaffold for designing novel anticancer agents targeting specific molecular pathways involved in tumor growth .

Q & A

Q. What are the recommended methodologies for synthesizing 7-methylquinoline-8-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

Synthesis typically involves cyclization of substituted anilines with β-keto esters under acidic conditions. For example, analogous quinoline derivatives (e.g., 4-chloro-2-methylquinoline-6-carboxylic acid) are synthesized via condensation reactions followed by chlorination and hydrolysis . Key parameters include:

- Temperature : Elevated temperatures (80–120°C) enhance cyclization but may degrade sensitive functional groups.

- Catalysts : Acidic catalysts (e.g., HCl) improve protonation of intermediates, accelerating ring closure.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is critical for isolating high-purity products.

Yield Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation and monitor reaction progress via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm methyl and carboxylic acid proton environments. For example, methyl groups in similar quinolines resonate at δ 2.5–3.0 ppm .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₁H₁₀ClNO₂·HCl has a theoretical MW of 237.62 g/mol) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for stability studies.

- Elemental Analysis : Verify Cl⁻ content (~14.9% for hydrochloride salts).

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical goggles (JIS T 8147 standard) to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- First Aid : For skin exposure, wash with soap/water; for ingestion, rinse mouth and seek medical attention immediately .

- Spill Management : Neutralize with sodium bicarbonate and collect residues in chemical waste containers .

Advanced Research Questions

Q. How do solvent polarity and pH affect the stability of this compound in solution?

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the carboxylate anion, enhancing solubility but risking hydrolysis. Hydrochloride salts are less stable in aqueous alkaline media (pH > 8) due to deprotonation .

- Degradation Pathways : Acidic conditions (pH 2–4) favor protonation of the quinoline nitrogen, reducing reactivity with nucleophiles. Stability studies should employ HPLC-UV to track degradation products (e.g., decarboxylation or demethylation) .

Q. What strategies resolve contradictory data in adsorption studies of this compound on indoor surfaces (e.g., glass, polymers)?

Conflicting adsorption results often stem from surface heterogeneity or humidity variations. Advanced approaches include:

- Microspectroscopic Imaging : Use AFM or ToF-SIMS to map adsorption at nanoscale resolution .

- Controlled Environmental Chambers : Replicate indoor conditions (25°C, 40–60% RH) to standardize experiments.

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate dominant factors (e.g., surface roughness vs. chemical composition) .

Q. How can researchers optimize catalytic systems for regioselective modifications of the quinoline ring?

- Metal Catalysts : Pd/C or CuI for C–H functionalization at the 2- or 4-positions. For example, Suzuki coupling introduces aryl groups selectively .

- Directing Groups : Use carboxylic acid as a transient directing group (TDG) to enhance C–H activation at the 8-position .

- Computational Modeling : DFT calculations predict electron density maps to guide reaction design (e.g., Fukui indices for electrophilic attack sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.